N-Boc-4-dimethyl-L-glutamic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYJNZPQOCDRFX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609833 | |
| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217624-14-0 | |
| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc Protected L Glutamic Acid Analogues
Primary Synthesis Routes to N-Boc-L-Glutamic Acid Esters
The preparation of N-Boc-L-glutamic acid esters is a fundamental transformation, enabling the subsequent manipulation of the carboxylic acid groups. Various strategies have been developed to achieve this, ranging from sequential reactions to more efficient one-pot procedures.
Esterification and Subsequent N-Boc Protection Strategies
A common and well-established route to N-Boc-L-glutamic acid esters involves a two-step process: initial esterification of L-glutamic acid followed by the protection of the amino group with a Boc group. google.comchemimpex.comchemimpex.com
The esterification can be carried out using standard methods, such as reaction with an alcohol (e.g., methanol (B129727), benzyl (B1604629) alcohol, or tert-butanol) in the presence of an acid catalyst. For instance, L-glutamic acid can be converted to its dimethyl ester by refluxing in methanol with a catalyst like thionyl chloride or by using a large excess of methanol. google.com Following the formation of the diester, the N-Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comchemicalbook.com Triethylamine or sodium hydroxide (B78521) are commonly employed bases for this transformation. chemicalbook.com This stepwise approach allows for the isolation and purification of the intermediate ester, ensuring high purity of the final N-Boc protected diester. google.com
A representative procedure involves dissolving L-glutamic acid dimethyl ester hydrochloride in a suitable solvent like ethyl acetate (B1210297) and water, adjusting the pH to the alkaline range with a base such as sodium hydroxide, and then adding Boc₂O to effect the protection. google.com The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC). chemicalbook.com
One-Pot Methodologies for Boc-Protected Glutamic Acid Derivatives
To improve efficiency and reduce the number of synthetic steps, one-pot methodologies for the synthesis of N-Boc-L-glutamic acid esters have been developed. google.comnih.gov These procedures combine the esterification and N-Boc protection steps into a single reaction vessel, avoiding the isolation of intermediates. google.com
Catalytic Approaches in Boc Protection (e.g., DMAP-catalyzed protocols)
The efficiency of the N-Boc protection step can be significantly enhanced through the use of catalysts. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst for this transformation. rsc.orgcommonorganicchemistry.comcommonorganicchemistry.com The mechanism involves the initial reaction of DMAP with Boc₂O to form a more reactive N-Boc-pyridinium species. commonorganicchemistry.comcommonorganicchemistry.com This intermediate is then attacked by the amino group of the glutamic acid ester, leading to the formation of the N-Boc protected product and regeneration of the DMAP catalyst. commonorganicchemistry.comcommonorganicchemistry.com
The use of catalytic amounts of DMAP can accelerate the reaction rate and often leads to higher yields compared to uncatalyzed reactions. rsc.orgrsc.org This is particularly beneficial when dealing with less reactive amines or when milder reaction conditions are desired. rsc.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. rsc.orgnih.gov It has been observed that the combination of Boc₂O and catalytic DMAP can also be used for the synthesis of N,N-diprotected dehydroamino acid esters from N-protected serine and threonine esters in high yields. rsc.org
Stereoselective Functionalization at the Gamma-Position of N-Boc-L-Glutamic Acid Derivatives
The γ-position of glutamic acid is a key site for introducing structural diversity. Stereoselective functionalization at this position is crucial for the synthesis of complex amino acid analogues and peptidomimetics.
Anti-Selective Allylation Reactions
The stereoselective introduction of an allyl group at the γ-position of N-Boc-L-glutamic acid derivatives can be achieved with high diastereoselectivity. One established method involves the alkylation of a dianion intermediate. rsc.orgnih.gov
Starting from a fully protected N-Boc-L-glutamic acid diester, such as the α-tert-butyl, γ-allyl ester, treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78 °C) generates a lithium enolate. rsc.orgnih.gov The subsequent reaction of this enolate with an alkylating agent, for instance, 8-phenyloctyl iodide, proceeds with high stereocontrol. rsc.orgnih.gov The stereoselectivity is believed to be directed by the chair-like conformation of the intermediate lithium enolate, leading to the formation of the anti-diastereomer as the major product. rsc.orgnih.gov This methodology has been successfully applied in the synthesis of complex, macrocyclic peptide mimetics. rsc.orgnih.gov A similar γ-allylation of dimethyl N-Boc-glutamate has also been employed as a key step in the synthesis of glutamine analogues used in antiviral agents. acs.org
Electrophilic Hydroxylation Methodologies
The introduction of a hydroxyl group at the γ-position of N-Boc-L-glutamic acid derivatives with stereocontrol is another important transformation. Electrophilic hydroxylation provides a direct route to these valuable building blocks. beilstein-journals.orgmdpi.com
One approach involves the treatment of a lithium enolate of an N-Boc-pyroglutamate derivative with an electrophilic hydroxylating agent. beilstein-journals.org A commonly used reagent for this purpose is a 3-phenyl-N-phenylsulfonyl oxaziridine (B8769555) (Davis oxaziridine). beilstein-journals.org The reaction proceeds with high stereospecificity, with the hydroxyl group being introduced on the face opposite to the bulky ester group of the pyroglutamate (B8496135) ring. beilstein-journals.org This method has been utilized in the synthesis of orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivatives, which are important intermediates in the total synthesis of natural products like the thiopeptide antibiotic nosiheptide. beilstein-journals.org The stereoselectivity arises from the steric hindrance imposed by the existing substituents on the pyroglutamate ring, directing the approach of the electrophile. beilstein-journals.org
Diastereoselective Bromination and Other Halogenation Strategies
The introduction of halogens, such as bromine, into the glutamic acid framework can be a key step in creating functionalized analogues. While direct bromination of N-Boc-L-glutamic acid presents challenges, strategies involving alternative protecting groups or related precursors have been developed.
One notable approach involves the bromination of N-phthaloyl-L-glutamic acid. This process, followed by methanolysis, yields a mixture of threo and erythro diastereoisomers of 4-bromo-glutamic acid dimethyl ester. beilstein-journals.org A study reported that this reaction resulted in a 2:1 mixture of the (2S,4S) and (2S,4R) diastereoisomers. beilstein-journals.org Subsequent hydrolysis and separation are achieved by exploiting the differential reactivity and solubility of the stereoisomers, where the (2S,4S) isomer preferentially forms a lactone. beilstein-journals.org
Another relevant functionalization at the C4 position is hydroxylation, which can serve as a precursor for further modifications. The stereospecific hydroxylation of the lithium enolate of benzyl N-Boc-pyroglutamate using a Davis oxaziridine reagent exclusively produces the trans-(2S,4R)-4-hydroxy derivative. beilstein-journals.org This high diastereoselectivity is attributed to the steric influence of the benzyloxycarbonyl group, which directs the electrophilic attack to the opposite face of the enolate. beilstein-journals.org
Table 1: Diastereoselective Functionalization of Glutamic Acid Derivatives
| Starting Material | Reagent(s) | Product(s) | Diastereomeric Ratio/Selectivity | Reference |
|---|---|---|---|---|
| N-phthaloyl-L-glutamic acid | Bromine, then Methanol | (2S,4S)- and (2S,4R)-4-bromo-glutamic acid dimethyl ester | 2:1 (threo:erythro) | beilstein-journals.org |
Derivatization to Cyclic Nitrogen-Containing Compounds (e.g., Piperidines, Pyroglutamic Acid Derivatives)
N-Boc-L-glutamic acid is a versatile starting material for synthesizing valuable cyclic nitrogen-containing compounds, including piperidines and pyroglutamic acid derivatives.
The key steps are:
Diesterification: L-glutamic acid is converted to its corresponding dimethyl ester in quantitative yield using thionyl chloride in methanol. researchgate.net
N-Boc Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP), affording the N-Boc protected diester in high yield (92%). researchgate.net
Reduction: The diester is reduced to the corresponding diol using sodium borohydride (B1222165) (NaBH₄). niscpr.res.inresearchgate.net
Tosylation: The resulting diol is converted to a ditosylate. niscpr.res.inresearchgate.net
Cyclization: The ditosylate reacts with various primary amines to yield the final substituted piperidine (B6355638) derivatives. niscpr.res.inresearchgate.net
It has been observed that amines with smaller alkyl substituents provide better yields compared to those with bulkier groups, which is characteristic of a bimolecular nucleophilic substitution (S₂N) reaction mechanism. researchgate.net Aromatic amines like aniline (B41778) were found to be unreactive due to their lower nucleophilicity. niscpr.res.inresearchgate.net
Pyroglutamic Acid Derivatives: N-Boc-pyroglutamic acid, a cyclic lactam of N-Boc-glutamic acid, serves as an important intermediate. It can be viewed as having an internally protected terminal carboxylic group, which allows for selective reactions. doi.org The synthesis of N-Boc-pyroglutamic acid can be achieved by the cyclization of N-Boc-glutamic acid anhydride, catalyzed by dicyclohexylamine (B1670486) (DCHA). thieme-connect.de
These N-Boc-pyroglutamate derivatives, particularly when attached to a solid support like a Wang resin, can undergo chemoselective ring-opening reactions. doi.org Nucleophilic attack by alcohols or amines, often catalyzed by potassium cyanide (KCN), leads to the formation of a diverse range of glutamic acid amides and esters in moderate to good yields and with excellent purity. doi.org This solid-phase method simplifies purification and allows for the construction of libraries of glutamic acid derivatives under mild, neutral conditions. doi.org
Table 2: Synthesis of 3-(N-Boc-amino) Piperidine Derivatives from L-Glutamic Acid
| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|
| 1. Esterification | Thionyl chloride, Methanol, 0°C to RT | Dimethyl L-glutamate hydrochloride | Quantitative | researchgate.net |
| 2. N-Boc Protection | (Boc)₂O, Triethylamine, DMAP, CHCl₃ | N-Boc-dimethyl L-glutamate | 92% | researchgate.net |
| 3. Reduction | NaBH₄ | N-Boc-glutaminol | - | niscpr.res.inresearchgate.net |
| 4. Tosylation | TsCl, Pyridine | Ditosylate derivative | - | niscpr.res.inresearchgate.net |
| 5. Cyclization | Various primary amines | 3-(N-Boc-amino) piperidine derivatives | 68% (with benzylamine) | researchgate.net |
Synthetic Considerations for Prodrug Forms of N-Boc-Glutamic Acid Conjugates
Developing prodrugs of N-Boc-glutamic acid conjugates is a key strategy to enhance their pharmacokinetic properties, such as permeability, solubility, and metabolic stability. nih.gov A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.
A primary consideration in designing prodrugs of glutamic acid derivatives is to leverage endogenous transport systems. For instance, conjugating the drug to an amino acid can facilitate its transport across biological barriers like the blood-brain barrier via L-type amino acid transporters (LAT1). nih.govnih.gov
Key synthetic strategies include:
Ester and Amide Linkages: The carboxylic acid groups of N-Boc-glutamic acid are ideal handles for creating ester or amide linkages with a promoiety. These linkages can be designed to be cleaved by ubiquitous enzymes like esterases or peptidases in the body to release the active compound. For example, amino acid ester prodrugs can be used to enhance absorption.
Improving Solubility: To overcome poor water solubility, which can hinder absorption, polar functional groups can be introduced. Conjugation with entities like amino acids, sugars, or phosphate (B84403) esters can significantly increase aqueous solubility. nih.gov
Enhancing Permeability: For drugs with poor membrane permeability, prodrug strategies aim to increase lipophilicity. The N-Boc group itself increases lipophilicity, and further conjugation can modulate this property to strike a balance between solubility and permeability for optimal absorption. nih.gov
Metabolic Stability: The N-Boc protecting group can shield the amino functionality from premature metabolism. Prodrug design can also protect other metabolically vulnerable sites, such as the carboxylic acid groups, reducing first-pass metabolism and increasing systemic exposure.
The design must ensure that the prodrug is stable enough to reach its target site but can be efficiently cleaved to release the parent drug. This involves a careful balance of chemical and enzymatic stability.
Mechanistic Investigations and Reaction Dynamics of Boc Protected Glutamic Acid Systems
Fundamental Mechanisms of Boc Protecting Group Introduction and Removal
The introduction and removal of the Boc protecting group are fundamental processes in the manipulation of glutamic acid and other amino acids.
Introduction of the Boc Group:
The most common method for the N-protection of amines, including the amino group of glutamic acid, is through the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine nitrogen atom on one of the electrophilic carbonyl carbons of Boc₂O. vaia.comcommonorganicchemistry.com This forms a tetrahedral intermediate which then collapses, leading to the formation of a carbamate (B1207046) linkage and releasing tert-butyl carbonate as a leaving group. vaia.comcommonorganicchemistry.com This leaving group can subsequently decompose into the volatile byproducts carbon dioxide and tert-butanol. commonorganicchemistry.com
The reaction can be performed under aqueous or anhydrous conditions. organic-chemistry.org While not always necessary, a base such as sodium hydroxide (B78521), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP) is often employed to facilitate the reaction, particularly for amino acids. total-synthesis.comwikipedia.org In some cases, particularly with amines of higher nucleophilicity, the reaction can proceed directly with Boc₂O in a solvent like methanol (B129727) without the need for an additional base.
Removal of the Boc Group:
The Boc group is known for its lability under acidic conditions. wikipedia.org Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane, or with hydrochloric acid (HCl) in methanol. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carbamate by the acid. total-synthesis.commasterorganicchemistry.com This is followed by the fragmentation of the protonated carbamate, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.com
The tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites in the molecule. To prevent this, scavenger reagents like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org Alternative, milder deprotection methods have also been developed, including the use of oxalyl chloride in methanol, which is effective for a range of N-Boc protected compounds. nih.gov Enzymatic methods for Boc deprotection have also been explored, offering a high degree of selectivity. nih.gov
Kinetic studies on the acid-catalyzed cleavage of the Boc group have revealed a second-order dependence on the concentration of acids like HCl, sulfuric acid, and methanesulfonic acid. This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. acs.org
Stereochemical Control in γ-Substituted Glutamic Acid Derivatives: Transition State Modeling and Influencing Factors
Achieving stereocontrol in the synthesis of γ-substituted glutamic acid derivatives is crucial for creating molecules with specific biological activities. This often involves carefully designed synthetic strategies and an understanding of the transition states of key reactions.
One approach to introduce stereocenters is through the alkylation of a protected glutamic acid derivative. For instance, the dianion of a globally protected glutamic acid can be alkylated with stereocontrol induced by the chair conformation of the intermediate lithium enolate. This method has been used to synthesize diastereomerically pure (2S,4S)-4-((tert-butoxycarbonyl)amino)-2-(8-phenyloctyl)pentanedioate. rsc.org
Computational analysis using density functional theory (DFT) has become a valuable tool for understanding and predicting the stereochemical outcomes of reactions. nih.gov By modeling the transition states of key steps, such as Michael additions or allylic alkylations, researchers can gain insights into the factors that influence diastereoselectivity and enantioselectivity. nih.govnih.gov For example, in the organocatalytic Michael addition of an aldehyde to 1-nitrocyclohexene, which is a key step in the synthesis of cyclically constrained γ-amino acids, the catalyst plays a crucial role in controlling the stereochemistry, leading to a strong preference for one out of eight possible stereoisomers. nih.gov
The synthesis of transition-state isosteres of γ-glutamyl peptide bond hydrolysis, such as the ψ[CH₂NH] pseudopeptide analogue of glutathione (B108866), provides another avenue for studying reaction mechanisms and designing enzyme inhibitors. nih.gov Similarly, the synthesis of phosphonodifluoromethyl ketone and phosphonofluoridate derivatives of L-glutamic acid as analogues of the γ-glutamyl phosphate (B84403) intermediate and the tetrahedral transition state, respectively, has been instrumental in probing the mechanisms of γ-glutamyl peptide ligases. nih.gov
Catalytic Roles of N-Boc-Amino Acids in Organic Reactions (e.g., Morita-Baylis Hillman Reaction Mechanisms)
N-Boc-protected amino acids have emerged as effective organocatalysts in various organic transformations, most notably in the Morita-Baylis-Hillman (MBH) reaction. The MBH reaction is a carbon-carbon bond-forming reaction that creates densely functionalized molecules. btu.edu.trbtu.edu.tr
In the context of the MBH reaction, N-Boc-amino acids can act as proton transfer mediators. btu.edu.trbtu.edu.tr For instance, in the reaction of methylphenyl glyoxylate (B1226380) with methyl vinyl ketone, N-Boc-L-pipecolinic acid, in conjunction with a tertiary amine catalyst like 4-dimethylaminopyridine (DMAP), facilitates the reaction. btu.edu.trbtu.edu.tr The proposed mechanism involves a transition state where the carboxylic acid group of the N-Boc-amino acid mediates the proton transfer between the reaction intermediates. btu.edu.trbtu.edu.tr
While chiral N-Boc-amino acids have been investigated for their potential to induce enantioselectivity in MBH reactions, in some cases, the products have been found to be racemic. btu.edu.tr However, the field of asymmetric organocatalysis continues to evolve, with ongoing research into the development of more effective chiral catalysts, including those derived from amino acids. nih.govmdpi.com The aza-Morita-Baylis-Hillman (aza-MBH) reaction, which uses imines instead of aldehydes, has also been a focus of enantioselective catalysis, with bifunctional catalysts showing promise in achieving high enantiomeric excess. mdpi.comrsc.org
The catalytic activity of N-Boc-amino acids is not limited to the MBH reaction. The development of dual catalyst systems and the exploration of different reaction conditions continue to expand the utility of these versatile organocatalysts. mdpi.com
Stability Profiles and Cleavage Pathways of the Boc Protecting Group in Modified Glutamic Acid Structures
The stability of the Boc protecting group is a critical factor in the design of multi-step synthetic sequences involving modified glutamic acid structures. The Boc group is generally stable to a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comrsc.org This stability allows for the selective manipulation of other functional groups within the molecule.
The standard cleavage of the Boc group is an Sₙ1-type mechanism that proceeds through a tert-butyl cation intermediate. sigmaaldrich.com However, under certain conditions, such as low concentrations of hydrofluoric acid (HF) in the presence of dimethyl sulfide (B99878) (DMS), the cleavage mechanism can shift to an Sₙ2 pathway. This can be advantageous in preventing side reactions like the alkylation of sensitive residues. sigmaaldrich.com
The choice of deprotection reagent and conditions is crucial for the successful synthesis of complex molecules containing modified glutamic acid. For example, while strong acids like TFA are commonly used, milder methods using reagents like iron(III) chloride or aqueous phosphoric acid have been developed for substrates that are sensitive to harsh acidic conditions. organic-chemistry.orgacs.org The thermal stability of the Boc group is also a consideration; while generally stable at moderate temperatures, it can be cleaved at elevated temperatures. masterorganicchemistry.comresearchgate.net
Applications in Advanced Organic Synthesis and Chemical Biology
Chiral Building Blocks for Complex Molecule Synthesis (e.g., Natural Products, Medicinally Relevant Scaffolds)
The inherent chirality of N-Boc-4-dimethyl-L-glutamic acid makes it a valuable chiral building block for the enantioselective synthesis of complex molecules, including natural products and medicinally relevant scaffolds. scbt.com Chiral building blocks are essential intermediates in the synthesis of pharmaceuticals and agrochemicals, allowing for the construction of stereochemically defined molecules. buchler-gmbh.com The gem-dimethyl group at the C4 position introduces a significant steric hindrance that can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects.
The synthesis of various substituted L-glutamic acid derivatives, such as dimethyl 4(S)-allyl-N-Boc-L-glutamate, highlights the utility of these compounds. researchgate.netorgsyn.org These derivatives serve as key intermediates for creating more complex structures. For instance, the allylation of the lithium dienolate of dimethyl N-Boc L-glutamate proceeds with high anti-selectivity, demonstrating the level of stereochemical control that can be achieved. orgsyn.org This controlled functionalization is critical when constructing the intricate frameworks of natural products and peptidomimetics. researchgate.net The development of practical synthetic routes to conformationally constrained unnatural proline-based amino acids and peptidomimetics further underscores the importance of such building blocks. researchgate.net
The application of these building blocks extends to the synthesis of unnatural amino acids that are incorporated into peptides to enhance their biological activity and stability. For example, the unnatural amino acid 2′,6′-dimethyl-L-tyrosine has been widely used in developing synthetic opioid ligands with superior potency. researchgate.net The synthesis of such complex amino acids often relies on the availability of versatile chiral starting materials.
Precursors for Non-Proteinogenic Amino Acids and Analogues
This compound and its derivatives serve as crucial precursors for the synthesis of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code. wikipedia.org These unusual amino acids are found in a variety of biologically active peptides and are of significant interest for their potential as therapeutic agents and probes for studying biological processes. wikipedia.orgnih.gov The synthesis of non-proteinogenic amino acids often involves the modification of standard amino acids, and the protected and stereochemically defined nature of this compound makes it an ideal starting point for such transformations.
Research has demonstrated the synthesis of various non-proteinogenic amino acids from glutamic acid derivatives. For instance, methods have been developed for the asymmetric synthesis of 4,4-(difluoro)glutamic acid using chiral Ni(II)-complexes of dehydroalanine (B155165) Schiff bases. nih.gov Furthermore, the synthesis of six different non-proteinogenic amino acids, protected for use in Fmoc-based solid-phase peptide synthesis, has been described, showcasing the versatility of these precursors. nih.gov These synthetic amino acids can then be incorporated into peptides to study their structure and function.
The ability to synthesize these unique amino acids opens up avenues for creating novel peptides with tailored properties. For example, the incorporation of fluorescent amino acids allows for the construction of fluorescently labeled peptides and proteins, which are invaluable tools for studying biological systems. nih.gov Similarly, the synthesis of isotopically labeled amino acids, such as deuterated analogues of glutathione (B108866) conjugates, provides essential tools for metabolic studies. researchgate.net
Catalytic Applications in Asymmetric Transformations
While direct catalytic applications of this compound itself are not extensively documented, its derivatives and related glutamic acid compounds are pivotal in the development of chiral ligands and catalysts for asymmetric transformations. The inherent chirality of these molecules can be transferred to a metal center or an organic framework, enabling the stereoselective synthesis of a wide range of compounds.
For example, chiral ligands derived from amino acids are widely used in asymmetric catalysis. The synthesis of chiral alcohols through the asymmetric catalytic hydrogenation of carbonyl compounds often employs biocatalysts or metal complexes with chiral ligands. The development of bifunctional tertiary amine-squaramide catalysts for enantioselective Mannich-type additions demonstrates the potential of amino acid-derived catalysts in creating stereochemically complex products. rsc.org
Furthermore, the study of chiral Ni(II)-complexes of dehydroalanine Schiff bases for the asymmetric synthesis of 4,4-(difluoro)glutamic acid highlights how modifying the chiral ligand structure can significantly influence the stereochemical outcome of a reaction. nih.gov This principle is fundamental to the design of effective asymmetric catalysts. The development of direct glycosylation methods for the synthesis of N,N-dimethyl amino glycosides using organocatalysis further illustrates the expanding scope of catalytic systems derived from or inspired by amino acid structures. acs.org
Utility as Analytical Standards and Reference Materials (Specific to this compound)
This compound and its close derivatives serve as important analytical standards and reference materials in various chemical and biochemical analyses. pharmaffiliates.com The high purity and well-defined structure of these compounds make them suitable for use in calibrating analytical instruments, validating analytical methods, and as internal standards in quantitative analyses. fujifilm.com
In the field of proteomics and metabolomics, accurate quantification of amino acids and their derivatives is crucial. Amino acid mixture standard solutions, which may include derivatives of glutamic acid, are used to ensure the accuracy and reliability of analytical measurements. fujifilm.com These standards are essential for clinical diagnostics, where fluctuations in amino acid concentrations can be indicative of disease. fujifilm.com
Role in Peptide Synthesis and Bioconjugation Research
N-Boc-Protected Glutamic Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.gov The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govresearchgate.net This methodology relies on the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted polymerization. thermofisher.com The tert-butyloxycarbonyl (Boc) group is a foundational α-amino protecting group used in one of the two primary SPPS strategies. researchgate.netchemrxiv.org
The N-Boc group serves as a temporary shield for the α-amino functionality of an amino acid. thermofisher.com In the context of N-Boc-4,4-dimethyl-L-glutamic acid, the Boc group allows the carboxyl group of the glutamic acid derivative to be activated and coupled to the free N-terminus of the resin-bound peptide chain without interference from its own α-amino group. tcichemicals.com The Boc group is stable under the coupling conditions but can be cleanly removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle. mdpi.com This iterative process of coupling and deprotection is the core of SPPS. mdpi.com
Protecting groups are fundamental to peptide synthesis to prevent side reactions. researchgate.net The Boc group, like other urethane-type protecting groups, is crucial for suppressing racemization at the α-carbon during the activation step of peptide bond formation. nih.gov Furthermore, in a trifunctional amino acid like glutamic acid, both the α-amino group and the side-chain carboxyl group must be appropriately protected. For N-Boc-4,4-dimethyl-L-glutamic acid, the α-amino group is protected by Boc, while the two carboxyl groups (at C1 and C5) would require additional, more permanent protecting groups (e.g., benzyl (B1604629) or cyclohexyl esters) that are stable to the repetitive TFA treatments used for Boc removal. mdpi.com This multi-level protection ensures that peptide bond formation occurs exclusively at the intended positions. The Boc/Bzl (benzyl) protection scheme is considered "quasi-orthogonal" because both groups are removed by acid, but of different strengths. mdpi.com
Orthogonality in SPPS refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. wikipedia.org This allows for site-specific modifications of the peptide while it is still on the solid support.
The most common orthogonal strategy is the Fmoc/tBu approach, where the base-labile Fmoc group protects the α-amine and acid-labile groups (like tert-butyl) protect the side chains. wikipedia.org However, the Boc-SPPS strategy can also be integrated into complex orthogonal schemes. For a building block like N-Boc-4,4-dimethyl-L-glutamic acid, a fully orthogonal system could be designed. For instance, the α-amino group is protected with Boc (removable with TFA), the C1-carboxyl group might be esterified to the resin, and the C5-side chain carboxyl group could be protected with an allyl (Alloc) ester. The Alloc group is removable with a palladium catalyst (e.g., Pd(PPh₃)₄), providing a third dimension of orthogonality. chemrxiv.orgnih.gov This strategy would allow for selective deprotection and modification of the side chain, such as for creating lactam bridges or attaching reporter molecules. chemrxiv.org
Table 1: Example of an Orthogonal Protection Scheme
| Functional Group | Protecting Group | Deprotection Condition |
|---|---|---|
| α-Amino (N-terminus) | Boc | Moderate Acid (e.g., TFA) |
| Side-Chain Carboxyl | Alloc | Palladium(0) Catalyst |
Integration of Modified Glutamic Acid Residues into Peptides for Structure-Function Studies
Incorporating non-canonical amino acids is a powerful tool for probing peptide structure-function relationships. nih.gov The gem-dimethyl group on the C4 position of N-Boc-4,4-dimethyl-L-glutamic acid introduces significant steric bulk and restricts the conformational flexibility of the glutamic acid side chain.
Researchers would integrate this residue into a peptide sequence to investigate several aspects:
Conformational Constraint: The dimethyl modification locks the dihedral angles of the side chain, forcing the resulting peptide into a more defined three-dimensional structure. This can be used to stabilize specific secondary structures like α-helices or β-turns.
Receptor Binding: When a peptide interacts with a biological receptor, the conformation of its side chains is often critical. By replacing a standard glutamic acid with its 4,4-dimethyl analogue, researchers can determine if the native side chain's flexibility is required for binding or if a pre-organized, rigid conformation enhances affinity.
Enzymatic Stability: Peptidases and proteases that degrade peptides often have specific recognition pockets. The bulky dimethyl group can act as a steric shield, blocking the approach of these enzymes and thereby increasing the peptide's half-life in a biological system. Studies have shown that even single amino acid substitutions can dramatically alter a peptide's biological activity and stability.
Bioconjugation Applications Involving N-Boc-Protected Peptide Intermediates
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined functionalities. Peptides synthesized using N-Boc-protected intermediates can be valuable platforms for creating complex bioconjugates.
Using an orthogonal protection strategy as described in section 5.1.3, a peptide containing a 4,4-dimethyl-L-glutamic acid residue could be synthesized on-resin. The side-chain carboxyl group could then be selectively deprotected and used as a chemical handle to attach other molecules, such as:
Fluorophores or Reporter Tags: For tracking the peptide's location in cells or tissues.
Lipids or PEG Chains: To improve the peptide's pharmacokinetic properties.
Cytotoxic Drugs: To create peptide-drug conjugates for targeted cancer therapy.
Other Peptides: To form branched or cyclic peptides with unique architectures and potentially enhanced binding avidities. chemrxiv.org
The N-Boc protecting group on the main chain ensures that the peptide backbone does not interfere with the side-chain specific conjugation reaction.
Mechanistic Studies of Non-Canonical Amino Acid Incorporation into Peptides
The study of how non-canonical amino acids (ncAAs) are incorporated into peptides provides fundamental insights into the mechanisms of protein synthesis and allows for the engineering of novel biological systems. nih.govtcichemicals.com While much of this research focuses on ribosomal synthesis through genetic code expansion, the principles also apply to understanding the chemical and steric challenges in SPPS.
When using a bulky building block like N-Boc-4,4-dimethyl-L-glutamic acid in SPPS, several mechanistic questions arise:
Coupling Efficiency: Does the steric hindrance from the gem-dimethyl group slow down the rate of peptide bond formation? Researchers would need to optimize coupling times or use more potent activating reagents to ensure complete incorporation.
Deprotection Efficiency: Does the steric bulk around the peptide backbone hinder the access of TFA for the removal of the subsequent amino acid's Boc group?
Secondary Structure Induction: How does the rigid side chain influence the folding propensity of the growing peptide chain on the resin? This can impact synthesis efficiency, as certain structures can lead to aggregation and incomplete reactions.
By synthesizing peptides with this analogue and carefully analyzing the purity and yield at each step, researchers can gain valuable data on the steric limits of the SPPS process, which can inform future strategies for synthesizing complex, highly modified peptides.
Structural Characterization and Computational Approaches
Advanced Spectroscopic Analyses for Elucidating Structure and Conformation (e.g., High-Resolution NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and conformational analysis of glutamic acid derivatives. While specific spectral data for N-Boc-4,4-dimethyl-L-glutamic acid is not extensively published, the analysis of the parent compound, N-Boc-L-glutamic acid, provides a foundational understanding.
In the ¹H NMR spectrum of N-Boc-L-glutamic acid, characteristic signals corresponding to different protons are observed. The introduction of the 4,4-dimethyl group would significantly alter this spectrum by replacing the multiplet signal of the C4 protons with a singlet corresponding to the six protons of the two methyl groups. Furthermore, the signal for the C3 methylene (B1212753) protons would change from a multiplet to a simpler pattern due to the loss of coupling with the C4 protons.
¹³C NMR spectroscopy is similarly vital for confirming the carbon framework. Studies on 15N-labelled L-glutamic acid have utilized ¹³C NMR to analyze isotopic enrichment. qub.ac.uk For N-Boc-4,4-dimethyl-L-glutamic acid, a key indicator in the ¹³C NMR spectrum would be the appearance of a quaternary carbon signal for C4 and new signals for the two methyl carbons, alongside the expected signals for the Boc protecting group and the glutamic acid backbone.
Computational Chemistry for Conformational Analysis and Reaction Pathway Prediction
Computational chemistry provides profound insights into the molecular behavior of glutamic acid derivatives, from stable conformations to complex reaction mechanisms. Density Functional Theory (DFT) is a particularly powerful method for these investigations.
Conformational Analysis: An exhaustive conformational analysis of L-glutamic acid using DFT at the B3LYP/cc-pVTZ level has been performed to understand its various neutral, zwitterionic, protonated, and deprotonated forms. acs.org These studies, often employing a polarizable continuum model (PCM) to simulate solvent effects, reveal that intramolecular hydrogen bonding plays a major role in determining the structure and energy of different conformers. acs.org For N-Boc-4,4-dimethyl-L-glutamic acid, such computational approaches would be essential to understand how the bulky Boc group and the C4 gem-dimethyl groups restrict the rotational freedom around the C2-C3 and C3-C4 bonds, thereby influencing the molecule's preferred three-dimensional shape and its ability to interact with other molecules.
Reaction Pathway Prediction: DFT calculations are also instrumental in mapping out reaction pathways. For instance, the mechanism of stereoinversion of glutamic acid residues has been investigated using DFT (B3LYP/6-31+G(d,p)). acs.org This study proposed that the reaction proceeds through a cyclic glutarimide (B196013) intermediate and calculated the activation energy for its formation to be 32.3 kcal/mol, suggesting the reaction is not favored under normal physiological conditions. acs.org This type of analysis is critical for predicting the stability and reactivity of N-Boc-4,4-dimethyl-L-glutamic acid, especially in reactions involving cyclization or other transformations where transition states and intermediates dictate the reaction outcome.
Diastereoselectivity Predictions through Computational Modeling
A key challenge and opportunity in the synthesis of complex molecules like derivatives of N-Boc-4,4-dimethyl-L-glutamic acid is controlling stereochemistry. Computational modeling is a vital tool for predicting and rationalizing the diastereoselectivity of chemical reactions.
Experimentally, reactions involving glutamic acid derivatives often exhibit high diastereoselectivity. A notable example is the cyclization of an N-acyliminium ion derived from L-glutamic acid, which proceeds with significant stereocontrol. wikipedia.org The formation of one diastereomer over another is determined by the energy of the respective transition states leading to each product.
Computational models can predict these outcomes by calculating the energies of these transition states. DFT calculations can reveal that one reaction pathway is favored because the transition state is lower in energy, often due to reduced steric hindrance or lower molecular distortion. researchgate.net For example, computational work on Lewis acid-catalyzed ene reactions often models chair-like transition states to visualize and quantify steric repulsions (e.g., 1,3-diaxial interactions) that govern diastereoselectivity. By applying these models to reactions of N-Boc-4,4-dimethyl-L-glutamic acid, chemists can predict which diastereomer will be the major product, thereby guiding synthetic strategy and avoiding costly trial-and-error experimentation.
Emerging Research and Future Perspectives on N-Boc-4,4-dimethyl-L-glutamic Acid
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound N-Boc-4,4-dimethyl-L-glutamic Acid corresponding to the detailed topics requested. While this compound is commercially available as a chemical reagent, dedicated studies focusing on its unique synthetic methodologies, reactivity, and applications in advanced materials or as a molecular probe are not present in the current body of scientific publications. scbt.com
The field of glutamic acid chemistry is rich and varied, with extensive research into numerous derivatives. Studies frequently explore modifications of the glutamic acid backbone to create analogs with specific biological or chemical properties. For instance, significant research has been conducted on the synthesis and application of 4-hydroxyglutamic acids, 4-fluoroglutamic acids, and various other substituted analogs. beilstein-journals.orgnih.govnih.gov These investigations often utilize N-Boc protected glutamic acid as a starting material, highlighting its importance as a foundational building block in synthetic chemistry. niscpr.res.inacs.org
However, the specific gem-dimethyl substitution at the C4 position, which defines N-Boc-4,4-dimethyl-L-glutamic Acid, appears to be an area with limited exploration in the context of the requested research directions. Current literature does not provide detailed information on:
Emerging Research Directions and Future Perspectives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Boc-4-dimethyl-L-glutamic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Boc-protection of L-glutamic acid derivatives followed by dimethylation. A common approach is reductive methylation using formaldehyde and hydrogen over catalysts like Raney nickel, as demonstrated in similar Boc-protected glutamic acid syntheses . Key steps include:
- Step 1 : Reacting 4-nitrobenzoyl chloride with L-glutamic acid to form an intermediate.
- Step 2 : Reducing the nitro group to an amine, followed by dimethylation.
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product. Monitor purity via HPLC or NMR (e.g., verifying Boc-group integrity at δ ~1.4 ppm in H NMR) .
Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>99%) .
- NMR Spectroscopy : Compare H and C NMR spectra with reference data (e.g., Boc-group protons at δ 1.4 ppm, dimethyl groups at δ 3.0–3.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected for : 290.16) .
Advanced Research Questions
Q. How do solvent-mediated polymorphic transformations affect the crystallization of this compound, and how can these be controlled experimentally?
- Methodological Answer : Polymorphic transitions (e.g., metastable to stable forms) depend on solvent choice, temperature, and nucleation kinetics.
- Design : Use population balance modeling (PBM) to simulate dissolution of metastable phases and growth of stable crystals, as applied to L-glutamic acid .
- Experimental Control : Adjust supersaturation levels by cooling crystallization (e.g., from ethanol/water mixtures at 25–40°C) and monitor via in-situ Raman spectroscopy to detect phase transitions .
Q. What strategies mitigate instability of this compound under hydrolytic or thermal conditions?
- Methodological Answer : Stability studies should include:
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C. Quantify degradation via enzymatic assays (e.g., L-glutamic acid-specific dehydrogenases) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples under inert atmospheres (N) at -20°C to prolong shelf life .
Q. How can researchers resolve contradictions in reported kinetic data for Boc-deprotection reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalytic traces.
- Kinetic Analysis : Compare deprotection rates in trifluoroacetic acid (TFA) vs. HCl/dioxane using UV-Vis monitoring (e.g., absorbance at 280 nm for released Boc groups).
- Error Mitigation : Standardize reaction conditions (e.g., anhydrous solvents, controlled humidity) and validate with internal standards (e.g., deuterated analogs) .
Q. What advanced analytical techniques enable quantification of this compound in complex biological matrices?
- Methodological Answer :
- Isotopic Labeling : Synthesize C-labeled derivatives (e.g., C at the dimethyl group) for tracking via LC-MS/MS with selected reaction monitoring (SRM) .
- Enzymatic Assays : Adapt the enzymatic UV test for L-glutamic acid (R-Biopharm kit), using glutamate dehydrogenase to oxidize the deprotected compound, with NADH depletion measured at 340 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
